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4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

Catalog No.
S14337403
CAS No.
36208-33-0
M.F
C13H20O
M. Wt
192.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carb...

CAS Number

36208-33-0

Product Name

4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

IUPAC Name

1-methyl-4-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

InChI

InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)11(8-13)9-14/h4,6,9-11H,5,7-8H2,1-3H3

InChI Key

LXYNULJSTVMWAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(C=C1)(C(C2)C=O)C

4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde is a bicyclic compound characterized by its unique structural arrangement, which includes a bicyclo[2.2.2]octane framework with an isopropyl group and a carbonyl functional group. The molecular formula for this compound is C13H20OC_{13}H_{20}O, and it has a molecular weight of approximately 192.3 g/mol. This compound is notable for its potential applications in the fragrance industry, where it is utilized for its aromatic properties, as well as in organic synthesis due to its reactive carbonyl group.

Typical of aldehydes and bicyclic compounds:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It may react with amines or alcohols to form imines or acetals, respectively.
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid under appropriate conditions.
  • Reduction: Conversely, it can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

The biological activity of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde has been explored primarily in the context of fragrance safety assessments. Studies indicate that this compound does not exhibit genotoxic properties, making it a safer option for use in consumer products. Furthermore, it has shown low toxicity levels in repeated dose studies and does not present significant risks for reproductive toxicity or local respiratory issues at typical exposure levels .

Synthesis of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde can be achieved through several methods:

  • Diels-Alder Reaction: This method involves the reaction of suitable diene and dienophile precursors to form the bicyclic structure.
  • Functionalization of Bicyclic Intermediates: Starting from bicyclic compounds, selective functionalization can introduce the isopropyl and aldehyde groups.
  • Oxidation of Alcohol Precursors: If alcohol derivatives of the bicyclic structure are available, they can be oxidized to yield the desired aldehyde.

4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde finds applications primarily in:

  • Fragrance Industry: Used as a fragrance ingredient due to its pleasant aroma profile.
  • Organic Synthesis: Serves as an intermediate in the synthesis of other organic compounds, particularly in pharmaceuticals and agrochemicals.

Interaction studies involving 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde have focused on its potential sensitization effects in humans and animals. Research indicates that it does not induce significant allergic reactions when tested under controlled conditions, thus supporting its safety for use in cosmetic formulations .

Several compounds share structural similarities with 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde, including:

Compound NameMolecular FormulaKey Features
1-Isopropyl-4-methylbicyclo[2.2.2]oct-5-eneC13H20C_{13}H_{20}Similar bicyclic structure without the carbonyl group
α,α,6,6-Tetramethylbicyclo[3.1.1]heptan-2-oneC14H24OC_{14}H_{24}OContains a ketone instead of an aldehyde
6-Methylbicyclo[3.3.0]octan-3-oneC11H16OC_{11}H_{16}OA bicyclic compound with a different carbon skeleton

Uniqueness: The presence of both an isopropyl group and an aldehyde functionality distinguishes 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde from these similar compounds, contributing to its specific applications in fragrance and organic synthesis.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

192.151415257 g/mol

Monoisotopic Mass

192.151415257 g/mol

Heavy Atom Count

14

General Manufacturing Information

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 1-methyl-4-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-10-2024

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